Cloral betaine
Description
Historical Context of Chloral (B1216628) Hydrate (B1144303) and its Derivatives in Chemical Science
Chloral hydrate, a geminal diol with the formula Cl₃C−CH(OH)₂, was first synthesized by Justus von Liebig in 1832 through the chlorination of ethanol (B145695). wikipedia.orgiarc.frinhn.org Its sedative and hypnotic properties were later observed by Rudolf Buchheim in 1861 and described in detail by Oscar Liebreich in 1869, leading to its widespread use as one of the earliest synthetic drugs for insomnia. wikipedia.orginhn.orgbritannica.comnih.gov Chloral hydrate was the first synthetically produced sedative-hypnotic drug. britannica.comnih.gov
Over time, chloral hydrate's predominance as a sedative and hypnotic was largely eclipsed by the introduction of barbiturates in the early 20th century and subsequently by benzodiazepines in the mid-20th century. wikipedia.orgbritannica.com Despite being replaced by alternatives considered safer and more effective, chloral hydrate remained in use in some regions until at least the 1970s and still finds limited clinical application today, particularly for sedation during EEG procedures as it does not suppress epileptiform discharges. wikipedia.orgiarc.frinhn.org
Beyond its historical therapeutic use, chloral hydrate has also served as a laboratory chemical reagent and precursor in organic synthesis. wikipedia.org It is a starting material for the production of chloral (trichloroacetaldehyde) via distillation with sulfuric acid, and it is used in the synthesis of compounds such as isatin (B1672199) and as a reagent for deprotecting various functional groups. wikipedia.org Chloral itself is notable as a building block in the synthesis of DDT and related insecticides. iarc.frwikipedia.org
Evolution of Chloral Betaine (B1666868) as a Pharmaceutical Cocrystal
Chloral betaine, also known by the former brand name Beta-Chlor®, is a pharmaceutical cocrystal composed of chloral hydrate and betaine. nih.govmdpi.comsigmaaldrich.com While chloral hydrate was first synthesized in the 19th century, chloral betaine was recognized as a cocrystal at a much later stage, with its existence as a cocrystal reported in 2016, despite its preparation being described in a U.S. patent in 1962. nih.govmdpi.comresearchgate.net The original patent aimed to mask the unpleasant taste of chloral. researchgate.net
The formation of a cocrystal involves the co-crystallization of an active pharmaceutical ingredient (API) with a co-former, resulting in a multi-component crystalline structure held together by non-covalent interactions, such as hydrogen bonds. sigmaaldrich.comnih.gov This process can modify the physical characteristics of the drug while preserving its therapeutic effects. nih.gov
In the case of chloral betaine, the cocrystal formation enhances the thermal stability compared to pure chloral hydrate. nih.govmdpi.comresearchgate.netnih.gov Research has shown that the melting point of the chloral betaine cocrystal is approximately 120°C, whereas the melting point of chloral hydrate is around 60°C. mdpi.comnih.gov The structure of the chloral hydrate-betaine cocrystal (CHOBTN) is sustained by a charge-assisted diol-carboxylate supramolecular heterosynthon and further Cl⋯O interactions, forming a tetramer. researchgate.net
The recognition of chloral betaine as a cocrystal highlights the evolving understanding of pharmaceutical solid forms. It is considered one of the earliest examples of a pharmaceutical compound exhibiting polymorphism (chloral hydrate) and the first use of a pharmaceutical cocrystal in a drug product (Beta-Chlor®). researchgate.netacs.org
Contemporary Significance of Chloral Betaine in Academic Chemical and Biological Research
In contemporary academic research, chloral betaine serves as a relevant example in the study of pharmaceutical cocrystals and solid-state chemistry. Research into its structure and properties contributes to the broader understanding of how cocrystallization can modify the physicochemical characteristics of APIs, such as thermal stability. nih.govmdpi.comsigmaaldrich.comresearchgate.netnih.gov
The detailed structural characterization of the chloral hydrate-betaine cocrystal, including the identification of the specific intermolecular interactions, provides valuable insights for crystal engineering and the rational design of new cocrystals with desired properties. researchgate.netacs.org The study of existing cocrystals like chloral betaine informs strategies for improving the stability, solubility, and other properties of various drug compounds. nih.govsigmaaldrich.comnih.gov
Furthermore, the historical context of chloral betaine, from its initial development to mask taste to its later identification as a cocrystal, illustrates the ongoing advancements in solid-state characterization techniques and the importance of understanding the crystalline forms of pharmaceutical substances. mdpi.comresearchgate.net Research on chloral betaine, alongside other pharmaceutical cocrystals, contributes to the development of new and improved drug formulations. nih.govnih.gov
Betaine itself, a component of chloral betaine, is an amino acid derivative that functions as an osmolyte and a methyl-group donor in biological systems. wikipedia.orgnih.govmdpi.comaai.org It plays roles in maintaining intracellular osmotic pressure and participating in the methionine cycle. wikipedia.orgnih.govmdpi.comaai.org While research on betaine's biological roles is extensive, studies specifically on the biological activity and metabolic fate of the chloral betaine cocrystal are often linked to the properties of its components, particularly the metabolism of chloral hydrate to trichloroethanol. wikipedia.orgmims.com
Academic research continues to explore the potential of cocrystallization as a technique to address challenges in drug development, such as improving the properties of poorly soluble or unstable APIs. Chloral betaine, as a historical example of a marketed drug product later recognized as a cocrystal, remains a subject of interest in this field. mdpi.comsigmaaldrich.comresearchgate.netnih.gov
Data Table: Properties of Chloral Hydrate and Chloral Betaine Cocrystal
| Compound | Chemical Formula | Melting Point (°C) | Key Feature as Solid Form | PubChem CID |
| Chloral Hydrate | C₂H₃Cl₃O₂ | ~60 | Polymorphism | 2707 |
| Chloral Betaine | C₇H₁₄Cl₃NO₄ | ~120 | Cocrystal | 16676 |
Note: Melting points are approximate and can vary based on the specific crystalline form.
Detailed Research Findings:
Research into chloral betaine has provided detailed insights into its solid-state structure and thermal behavior. A study by O'Nolan and Zaworotko in 2016 reported the single-crystal structures of the α and β forms of chloral hydrate and the chloral hydrate-betaine cocrystal (CHOBTN). researchgate.netacs.org This work revealed that the CHOBTN cocrystal exhibits higher thermal stability compared to both polymorphs of chloral hydrate. researchgate.netacs.org The structural analysis showed that the cocrystal is stabilized by a charge-assisted diol-carboxylate supramolecular heterosynthon and additional Cl⋯O interactions, leading to a tetrameric arrangement in the crystal lattice. researchgate.net This detailed structural understanding helps explain the enhanced thermal stability observed in the cocrystal form.
Structure
2D Structure
Properties
CAS No. |
2218-68-0 |
|---|---|
Molecular Formula |
C7H14Cl3NO4 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.C2H3Cl3O2/c1-6(2,3)4-5(7)8;3-2(4,5)1(6)7/h4H2,1-3H3;1,6-7H |
InChI Key |
ONAOIDNSINNZOA-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |
Appearance |
Solid powder |
melting_point |
122.5-124.4 |
Other CAS No. |
2218-68-0 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chloral betaine; Cloral betaina; Cloralum betainum; Somilan; Somnalchlor |
Origin of Product |
United States |
Molecular and Supramolecular Architecture of Chloral Betaine
Cocrystal Formation and Crystallographic Characterization
The formation of the chloral (B1216628) hydrate-betaine cocrystal involves specific intermolecular interactions between the two constituent molecules. Crystallographic studies have been crucial in elucidating the precise arrangement and bonding within this cocrystalline structure.
Investigation of Chloral Betaine (B1666868) as a Chloral Hydrate-Betaine Cocrystal
Research has confirmed that chloral betaine exists as a cocrystal formed between chloral hydrate (B1144303) (2,2,2-trichloroethane-1,1-diol) and betaine (N,N,N-trimethylglycine). researchgate.netnih.govnih.govresearchgate.netmdpi.comrsc.orgijper.orgglobalresearchonline.net This classification as a cocrystal, rather than a simple mixture or salt, is based on the specific non-covalent interactions that hold the two components together within a single crystal lattice. saspublishers.com
Enhanced Thermal Stability Conferred by Cocrystallization
A significant advantage conferred by the cocrystallization of chloral hydrate with betaine is enhanced thermal stability compared to the individual components, particularly chloral hydrate. researchgate.netnih.govresearchgate.netmdpi.comacs.orgrti.org The melting point of the chloral hydrate-betaine cocrystal has been reported to be 120°C, which is substantially higher than the melting point of pure chloral hydrate, reported as 60°C. nih.govnih.govmdpi.com This increased thermal stability is a direct consequence of the robust intermolecular interactions within the cocrystal lattice.
Table 1: Melting Points of Chloral Hydrate and Chloral Betaine Cocrystal
| Compound | Melting Point (°C) | Source |
| Chloral Hydrate | 60 | nih.govnih.govmdpi.com |
| Chloral Betaine (Cocrystal) | 120 | nih.govnih.govmdpi.com |
Polymorphism and Solid-State Chemistry of Related Compounds
Understanding the solid-state behavior of chloral betaine also involves examining the polymorphic forms of its constituent, chloral hydrate. Polymorphism refers to the ability of a substance to exist in more than one crystalline form, each with potentially different physical properties.
Structural Analysis of Alpha and Beta Polymorphs of Chloral Hydrate
Chloral hydrate is known to exhibit polymorphism, with at least two well-characterized forms, designated as alpha (α) and beta (β). researchgate.netresearchgate.netacs.orgrti.orgacs.orgresearchgate.net Historically, the single crystal structures of the beta form were not reported until a 2016 study that also provided the structure of the chloral hydrate-betaine cocrystal. researchgate.netacs.orgrti.org Structural analysis has revealed distinct packing arrangements for these polymorphs. The alpha form is characterized by diol-diol homodimers that assemble into a sheet structure comprising six-membered rings. researchgate.netresearchgate.netacs.orgrti.orgacs.org In contrast, the beta form is sustained by head-to-tail OH...O hydrogen bonds, forming a sheet structure built from both three- and five-membered rings. researchgate.netresearchgate.netacs.orgrti.orgacs.org
Characterization of Hydrogen Bonding Motifs in Chloral Hydrate Polymorphs
Table 2: Hydrogen Bonding Motifs in Chloral Hydrate Polymorphs
| Polymorph | Primary Hydrogen Bonding Motif | Supramolecular Assembly |
| Alpha (α) | Diol-diol homodimers | Sheet of six-membered rings |
| Beta (β) | Head-to-tail OH...O hydrogen bonds | Sheet of three- and five-membered rings |
Spectroscopic Probes of Polymorphic States: Nuclear Quadrupole Resonance (NQR) Relaxometry
Nuclear Quadrupole Resonance (NQR) spectroscopy is a sensitive technique for probing the local environment of quadrupole nuclei in crystalline solids, making it suitable for the study of polymorphic forms. Nuclei with a spin quantum number I ≥ 1 possess an electric quadrupole moment that interacts with the electric field gradient at the nucleus. The resulting NQR frequencies are highly characteristic of the specific crystalline environment, acting as a fingerprint for a given polymorph. researchgate.net
The 35Cl nucleus, with a spin of 3/2, is a quadrupole nucleus commonly utilized in NQR studies of chlorinated organic compounds. researchgate.net NQR relaxometry, which involves measuring the spin-lattice (T1) and spin-spin (T2) relaxation times, provides insights into the molecular dynamics and lattice motions within the crystal structure.
While comprehensive detailed research findings specifically applying NQR relaxometry to differentiate and characterize the polymorphic states of Chloral betaine were not extensively available in the consulted literature, studies on related compounds and the components of chloral betaine highlight the potential and application of this technique. For instance, 35Cl NQR relaxometry, utilizing inverse Laplace transformation, has been employed to investigate the polymorphic states of chloral hydrate, one of the constituent molecules of chloral betaine. researchgate.netorcid.orgsciencegate.appacs.orgresearchgate.netsemanticscholar.org
These studies on chloral hydrate demonstrated the utility of NQR relaxometry in revealing structural details and molecular dynamics. Findings indicated the presence of intramolecular hydrogen bridge bonds involving the chlorine atoms of the C-Cl3 groups and hydrogen atoms of the hydroxyl groups in chloral hydrate. researchgate.netresearchgate.net Analysis of spin-lattice relaxation times in chloral hydrate polymorphs showed an increase in the mobility of all chlorine atoms during the transition from the unstable β-form to the stable α-form. researchgate.netresearchgate.net
The distinct NQR frequencies associated with different polymorphic forms allow for their differentiation and can provide valuable information about the subtle variations in their crystal lattices. researchgate.netrsc.org Although specific NQR relaxometry data tables for Chloral betaine polymorphs were not found, the application of this technique to its components and similar chlorinated compounds underscores its relevance for probing the solid-state characteristics and polymorphic landscape of chloral betaine.
Chloral betaine is a chemical compound that serves as a source of chloral hydrate. Its pharmacological activity is primarily attributed to the biotransformation of chloral hydrate into the active metabolite trichloroethanol. Understanding the metabolic pathways and the mechanisms by which these metabolites interact with biological targets is crucial to elucidating the effects of Chloral betaine.
Biotransformation and Mechanistic Insights into Pharmacological Activity
The pharmacological effects of Chloral betaine are mediated through the metabolic fate of its components, particularly chloral hydrate. This involves a series of enzymatic transformations leading to the generation of both active and inactive metabolites.
Receptor-Level Mechanisms of Trichloroethanol
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Chloral betaine | 16676 |
| Chloral hydrate | 2707 |
| Trimethylglycine | 247 |
| Trichloroethanol | 8259 |
| Trichloroethanol glucuronide | (Not directly available, metabolite of CID 8259) |
| Trichloroacetic acid | 6421 |
| Dichloroacetate | 6597 or 38 |
Biotransformation and Mechanistic Insights into Pharmacological Activity
Biotransformation and Mechanistic Insights into Pharmacological Activity
Receptor-Level Mechanisms of Trichloroethanol
Allosteric Modulation of 5-Hydroxytryptamine 3 Receptor-Mediated Depolarization
The pharmacological actions of Chloral (B1216628) betaine (B1666868), particularly those related to the 5-HT3 receptor, are primarily attributed to its metabolic conversion. Chloral betaine is a complex of chloral hydrate (B1144303) and betaine. Chloral hydrate is readily metabolized in the body, with the main active metabolite being trichloroethanol. Trichloroethanol has been shown to act as an allosteric modulator of the 5-HT3 receptor.
The 5-HT3 receptor is a ligand-gated ion channel that, upon activation by its endogenous agonist serotonin (B10506) (5-HT), mediates rapid depolarization of neurons through the influx of cations fishersci.cafishersci.ca. Studies utilizing electrophysiological techniques on recombinant 5-HT3 receptor subunits (5-HT3R-A or 5-HT3R-As) expressed in Xenopus laevis oocytes have demonstrated that trichloroethanol can enhance 5-HT-mediated currents in a reversible and concentration-dependent manner guidetopharmacology.org. This potentiation indicates an allosteric modulation, where trichloroethanol binds to a site distinct from the primary serotonin binding site, thereby influencing receptor function.
Research has also investigated the effects of trichloroethanol on 5-HT3 receptor-mediated depolarization in native tissues, such as the rat isolated vagus nerve mims.com. These studies support the finding that trichloroethanol allosterically modulates the 5-HT3 receptor, affecting the depolarization response.
The mechanism of allosteric modulation by compounds like trichloroethanol on Cys-loop ligand-gated ion channels, including the 5-HT3 receptor, can involve influencing various kinetic states of the receptor, such as increasing the efficacy of channel gating or reducing the rate of desensitization pharmakb.com. While specific detailed kinetic data for trichloroethanol's interaction with the 5-HT3 receptor subunits were explored in the study by Downie et al. (1998), the general principle involves stabilizing the receptor in an open or more readily activatable state in the presence of serotonin guidetopharmacology.orgpharmakb.com.
Experimental findings highlight the concentration-dependent nature of trichloroethanol's effect on 5-HT3 receptor currents. For instance, concentrations of trichloroethanol ranging from 0.3 to 10 mM were found to produce a reversible, concentration-dependent enhancement of 5-HT-mediated currents in oocytes expressing recombinant 5-HT3R-A or 5-HT3R-As subunits guidetopharmacology.org.
The following table summarizes key compounds discussed in relation to Chloral betaine's biotransformation and interaction with the 5-HT3 receptor:
| Compound | PubChem CID |
| Chloral betaine | 16676 |
| Chloral hydrate | 2707 |
| Trichloroethanol | 8259 |
| Serotonin (5-HT) | 5202 |
| Ondansetron | 4595 |
| Tropisetron | 72165 |
These findings underscore the importance of considering the metabolic fate of Chloral betaine when evaluating its pharmacological profile, particularly concerning its modulatory effects on the 5-HT3 receptor-mediated depolarization.
Detailed Research Findings on Trichloroethanol and 5-HT3 Receptor Modulation
Studies using electrophysiological techniques have provided detailed insights into how trichloroethanol, the primary active metabolite of chloral hydrate (a component of chloral betaine), interacts with 5-HT3 receptors.
Preclinical Biological Investigations and Animal Model Studies
Immunological System Interactions
Studies in murine models have examined the impact of chloral (B1216628) hydrate (B1144303) on both humoral and cell-mediated immunity. medicines.org.uknih.gov
Effects on Humoral Immunity in Murine Models
Investigations in female CD1 mice exposed to chloral hydrate in drinking water for 90 days indicated a slight depression in humoral immunity. medicines.org.ukepa.govnih.gov This was observed as a statistically significant decrease in antibody-forming cells per spleen and, at higher exposures, a decrease in antibody-forming cells per million spleen cells. epa.gov However, other data, such as hemagglutination titers and survival rates in chronic rodent bioassays, did not suggest significant immunosuppressive effects. medicines.org.ukepa.gov Male CD-1 mice exposed for 14 or 90 days did not show alterations in humoral immunity. nih.gov
Data Table: Effects of Chloral Hydrate on Humoral Immunity in Female CD1 Mice (90-Day Exposure) epa.gov
| Exposure Level (mg/kg-day) | Antibody-Forming Cells per Spleen (% Change from Control) | Antibody-Forming Cells per Million Spleen Cells (% Change from Control) | Hemagglutination Titer |
| Low Exposure | -36% (Statistically Significant) | -32% (Statistically Significant at Higher Exposure) | No effect |
| High Exposure | -40% (Statistically Significant) | -32% (Statistically Significant at Higher Exposure) | No effect |
Studies on Cell-Mediated Immunity in Murine Models
In the same studies involving female CD1 mice exposed to chloral hydrate for 90 days, no changes in cell-mediated immune status were observed. medicines.org.ukepa.govnih.gov Similarly, male mice exposed for either 14 or 90 days exhibited no alterations in cell-mediated immunity. nih.gov
Reproductive and Developmental Biology Research
Research has explored the effects of chloral hydrate on reproductive processes, including oocyte maturation and spermatogenic function in experimental systems. medicines.org.ukhealthycanadians.gc.cacanada.ca
Analysis of Effects on Oocyte Maturation In Vitro
Studies on in vitro maturing mouse oocytes have shown that chloral hydrate can affect cell-cycle progression, spindle formation, and aneuploidy. nih.govoup.com Chloral hydrate blocked oocyte maturation in a concentration-dependent and irreversible manner. nih.govoup.com Exposure prior to the resumption of maturation or during the initial stages of maturation resulted in irreversible arrest. nih.govoup.com At certain concentrations, it delayed germinal vesicle breakdown and caused most oocytes to arrest in meiosis I with bivalent chromosomes, often with asymmetric or fusiform spindles. nih.govoup.com While hyperploidy rates did not significantly increase, hypoploidy levels were elevated at higher concentrations. nih.govoup.com Chloral hydrate also induced chromosome lagging during telophase I, inhibited spindle elongation in anaphase B, and caused chromosome displacement from the spindle equator in metaphase I and II. nih.govoup.com
Investigations into Spermatogenic Function in Experimental Systems
Studies in male F344 rats administered chloral hydrate in drinking water for 52 weeks showed a reduction in sperm motility at higher dose levels compared to controls. healthycanadians.gc.cacanada.ca In mice, chloral hydrate has been shown to increase the frequency of chromosomal aberrations in spermatogonia and primary and secondary spermatocytes after in vivo treatment. canada.ca Some studies have also provided evidence of chloral hydrate-induced aneuploidy in spermatocytes of mice. nih.gov
Data Table: Effects of Chloral Hydrate on Sperm Motility in Male F344 Rats (52-Week Exposure) healthycanadians.gc.cacanada.ca
| Dose Level (mg/kg bw per day) | Sperm Motility (%) |
| Control | 68 |
| 188 | 58 |
Neurobehavioral and Anesthetic Efficacy Studies in Animal Models
Chloral hydrate has been investigated for its neurobehavioral effects and anesthetic efficacy in animal models. epa.govwho.int Acute administration of chloral hydrate to mice can cause loss of coordination (ataxia). epa.govwho.int A 90-day study in mice did not show evidence of behavioral changes or other neurotoxicity. epa.govwho.int Chronic studies in rats and mice also indicated no evidence of behavioral changes or histopathological changes in nervous tissue. epa.govepa.gov However, a neurodevelopmental study in mice exposed perinatally to higher concentrations of chloral hydrate showed impaired retention of passive avoidance learning. who.intcanada.canih.gov
Chloral hydrate is also used as a general anesthetic in animal studies. nih.govresearchgate.net Studies comparing different anesthetic agents in animal models of pulmonary hypertension noted that animals examined under chloral hydrate anesthesia demonstrated a strong response to agents that normalized the condition. nih.gov
Evaluation of Developmental Neurotoxicity and Passive Avoidance Learning
Studies have explored the potential developmental neurotoxic effects of chloral betaine (B1666868), primarily through its metabolic precursor, chloral hydrate. Research in mice has indicated a slight effect on passive avoidance learning following exposure. who.intepa.govepa.gov One study involving pregnant CD-1 mice exposed to 205 mg/kg of chloral hydrate in drinking water throughout gestation and nursing observed a depressed retention of passive avoidance learning in the pups shortly after weaning. nih.govnih.gov However, no such effect was noted in mice exposed to a lower dose of 21 mg/kg. nih.govnih.gov Another study identified a no-observed-adverse-effect level (NOAEL) for neurodevelopmental toxicity at 21.3 mg/kg-day and a lowest-observed-adverse-effect level (LOAEL) at 204.8 mg/kg-day, based on the observed impairment in passive avoidance learning. epa.gov
Assessment of Anesthetic Depth and Analgesic Properties in Rodent Surgical Models
The use of chloral hydrate, a component related to chloral betaine, as a sole anesthetic agent in rodent research has been a subject of discussion, with conflicting reports regarding its analgesic efficacy. researchgate.netnih.gov While some literature suggested it primarily produced hypnosis rather than anesthesia and lacked analgesic properties, more recent research indicates that chloral hydrate can provide anesthetic depth and analgesic effects in surgical procedures in rats. researchgate.net
Studies investigating intravenous administration of chloral hydrate in Sprague-Dawley rats have demonstrated that it can provide anesthetic depth and analgesic efficacy for surgical manipulations. nih.govresearchgate.net In one study, tail withdrawal latencies to a nociceptive thermal stimulus were significantly increased during chloral hydrate anesthesia compared to the unanesthetized state, indicating a robust analgesic effect. nih.govresearchgate.net Furthermore, physiological responses such as respiration and heart rate remained stable during the nociceptive stimulus under continuous intravenous chloral hydrate anesthesia. nih.govresearchgate.net These findings suggest that intravenous administration of chloral hydrate can provide appropriate anesthetic depth and analgesia for surgical interventions in rats. nih.govresearchgate.net
However, it is important to note that while some studies have found chloral hydrate to provide appropriate anesthetic depth and analgesia for surgical tolerance, criticisms have been raised regarding the post-surgical complications, such as peritonitis and associated pathological issues, when administered intraperitoneally. nih.gov
Despite its occasional use in rodent anesthesia, particularly in neuropharmacology studies where surgical depth can be achieved, chloral hydrate is sometimes classified as a sedative without analgesic properties and its use as a sole agent has been questioned due to animal welfare concerns. veteriankey.comnih.gov Some sources suggest it should be avoided and replaced with other agents. nih.gov When used, particularly for procedures like craniotomies in rats, it has often been combined with perioperative analgesia, such as tramadol (B15222) or a local anesthetic. altex.org Chloral hydrate is described as producing medium-duration (1-2 hours), stable, light anesthesia with minimal effects on the cardiovascular system and baroreceptor reflexes. unc.edu.ar However, it is also noted to have poor analgesic properties, with high doses needed for surgical anesthesia potentially leading to severe respiratory depression. unc.edu.ar
Genotoxicity and Carcinogenesis Mechanisms in Experimental Systems
Mechanisms of Aneuploidy Induction
Chloral (B1216628) hydrate (B1144303) is a potent aneugen, a substance that causes aneuploidy, a condition characterized by an abnormal number of chromosomes. nih.gov This effect stems primarily from its ability to interfere with the proper segregation of chromosomes during cell division.
The mitotic spindle is a critical cellular structure responsible for accurately separating chromosomes into two daughter cells during mitosis. Research has demonstrated that chloral hydrate directly disrupts the function and structure of this apparatus. In experimental models using mouse oocytes, exposure to chloral hydrate leads to several spindle aberrations, including asymmetric spindles and the displacement of chromosomes from the spindle equator. Furthermore, it inhibits the elongation of the spindle during a key phase of cell division known as anaphase B and causes chromosomes to lag during their separation. In other cell line studies, bathing cells in chloral hydrate caused a noticeable shortening of metaphase spindles within minutes of application.
Table 1: Observed Effects of Chloral Hydrate on the Mitotic Spindle Apparatus
| Effect | Description | Experimental System |
|---|---|---|
| Spindle Shortening | Metaphase spindles shorten, and spindle elongation during anaphase is inhibited. | PtK1 cells |
| Spindle Asymmetry | Spindles become asymmetric or develop fusiform poles instead of the typical barrel shape. | Mouse oocytes |
| Chromosome Displacement | Chromosomes are displaced from the spindle equator during metaphase I and II. | Mouse oocytes |
| Chromosome Lagging | Induces lagging of chromosomes during telophase I. | Mouse oocytes |
| Microtubule Breakdown | Causes extensive breakdown of microtubules specifically during mitosis. | PtK1 cells |
The mitotic spindle is composed of microtubules, which are dynamic polymers of the protein tubulin. The stability and function of these microtubules are regulated by a variety of microtubule-associated proteins (MAPs). The disruptive effects of chloral hydrate on the spindle apparatus are a direct consequence of its interference with microtubules. Studies have observed extensive breakdown of mitotic microtubules following exposure to chloral hydrate. This indicates that the compound disrupts the delicate balance of polymerization and depolymerization of tubulin that is essential for normal spindle function. While interphase microtubules appear less affected, the microtubules of the mitotic spindle are particularly vulnerable, suggesting a specific inhibitory action on the proteins or processes governing mitotic microtubule dynamics.
A key mechanism underlying chloral hydrate-induced spindle disruption is the alteration of intracellular calcium (Ca2+) levels. Research has shown that extracellular application of chloral hydrate causes an abrupt and significant increase in the concentration of cytosolic free Ca2+ in mitotic cells. This surge in calcium occurs within seconds of exposure and is directly linked to the subsequent breakdown of mitotic microtubules and the shortening of the metaphase spindle. The findings imply that the disruption of the mitotic spindle by chloral hydrate is mediated by this increase in cytosolic free Ca2+, and it highlights the greater sensitivity of mitotic microtubules to calcium-induced instability compared to interphase microtubules.
DNA Damage and Mutagenicity Research
Beyond its effects on chromosome number, chloral hydrate and its metabolites can induce direct damage to DNA, contributing to its mutagenic and carcinogenic potential. ca.govnih.gov
While chloral hydrate itself does not appear to bind directly to DNA or form DNA-protein crosslinks, its metabolism can lead to the formation of DNA adducts through indirect mechanisms. nih.gov Studies have shown that the metabolism of chloral hydrate by liver microsomes can generate products of lipid peroxidation, such as malondialdehyde (MDA). nih.govnih.gov This highly reactive aldehyde can then bind to DNA, forming adducts like MDA-MG-1 (a malondialdehyde-deoxyguanosine adduct). nih.gov The formation of these adducts is considered a form of DNA damage. Additionally, the primary metabolites of chloral hydrate, dichloroacetic acid (DCA) and trichloroacetic acid (TCA), have been shown to cause DNA strand breaks in mouse liver cells. nih.govarizona.eduepa.gov
The generation of DNA-damaging byproducts is linked to oxidative stress mediated by specific metabolic enzymes. The cytochrome P450 enzyme CYP2E1 plays a role in the metabolism of chloral hydrate. nih.govnih.gov This metabolic process can generate free radicals, which in turn initiate lipid peroxidation—a chain reaction of oxidative degradation of lipids in cell membranes. nih.gov This process not only damages cell membranes but also produces reactive aldehydes, like malondialdehyde, which can form DNA adducts. nih.gov In vivo studies in mice have confirmed that exposure to chloral hydrate can result in an increase in malondialdehyde-derived adducts and 8-oxo-2′-deoxyguanosine adducts in liver DNA, which are biomarkers of oxidative DNA damage. nih.gov The induction of CYP2E1 has been shown to increase the formation of lipid peroxidation products from chloral hydrate metabolism, while its inhibition reduces their formation, confirming the central role of this enzyme in mediating oxidative DNA damage. nih.gov
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List of Chemical Compounds
this compound
Betaine
Advanced Analytical Methodologies for Chloral Betaine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in separating complex mixtures, allowing for the isolation and subsequent analysis of individual components like Chloral (B1216628) betaine (B1666868) or its constituent parts.
Gas Chromatography (GC) and its Applications
Gas Chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds. Its applications in the study of Chloral betaine often involve the analysis of chloral and chloral hydrate (B1144303), given their relationship to the compound.
GC is employed for the quantitative analysis of both chloral and its hydrated form, chloral hydrate. When subjected to the conditions of GC, chloral hydrate is known to break down into chloral upon vaporization, which is then analyzed iarc.frnih.gov. Methods utilizing GC have been developed and applied for the determination of chloral hydrate in biological samples iarc.frnih.gov.
GC coupled with Electron Capture Detection (ECD) is a sensitive method particularly suited for the analysis of electronegative compounds, including halogenated substances like chloral hydrate measurlabs.comgcms.czhealthycanadians.gc.ca. This technique is commonly applied for the analysis of such pollutants in environmental matrices, such as water iarc.frmeasurlabs.comgcms.czhealthycanadians.gc.ca. GC-ECD offers high sensitivity, enabling the detection of these compounds at very low concentrations measurlabs.comgcms.czhealthycanadians.gc.ca. For instance, a detection limit as low as 0.005 µg/L for chloral hydrate in water has been reported using GC-ECD iarc.frhealthycanadians.gc.ca.
Data on GC-ECD sensitivity for Chloral Hydrate in Water:
| Method | Analyte | Matrix | Detection Limit (µg/L) |
|---|
Headspace GC-Mass Spectrometry is a valuable technique for the analysis of volatile compounds, including metabolites. This method has been applied to the determination of trichloroethylene (B50587) metabolites, among which is chloral hydrate, in biological samples such as rat liver homogenate iarc.frnih.gov. The technique can involve the selective thermal conversion of chloral hydrate into chloroform, which is then detected by headspace GC-ECD iarc.frnih.gov. Headspace analysis combined with GC-MS has also been utilized for the identification of volatile organic substances, including chloral, in various water samples (drinking, natural, demineralized, and wastewater) nih.gov. GC-MS is broadly used for the analysis of trichloroethylene and its metabolites, with headspace GC-MS being considered a promising approach researchgate.net.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography is another essential chromatographic technique, particularly useful for compounds that are less volatile or thermally unstable, where GC might not be suitable without derivatization.
Aldehydes, including chloral (trichloroacetaldehyde), often lack strong chromophores that allow for sensitive detection using standard UV detectors in HPLC hitachi-hightech.com. To overcome this limitation and enable sensitive analysis, aldehydes are commonly determined by HPLC after undergoing a derivatization reaction hitachi-hightech.com. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method for the HPLC analysis of aldehydes hitachi-hightech.comjasco-global.com. Chloral has been successfully separated and determined in environmental samples as its 2,4-dinitrophenylhydrazone derivative using HPLC with ultraviolet detection nih.gov. Liquid chromatographic methods developed for the determination of chloral hydrate also frequently involve a derivatization step prior to analysis nih.gov. For reversed-phase HPLC separations, derivatization of chloral hydrate with 1,2-benzenedithiol (B97157) has been shown to yield good results with UV detection at 220 nm iarc.frnih.gov. Another approach involves the derivatization of chloral hydrate with sodium hydroxide (B78521) to form sodium formate (B1220265), which is subsequently analyzed by anion-exchange liquid chromatography with suppressed conductivity detection iarc.frnih.gov.
Anion-Exchange Liquid Chromatography for Metabolite Analysis
Anion-exchange liquid chromatography (AEX-LC) is a valuable technique for the analysis of charged species, making it suitable for studying ionic metabolites. In the context of chloral betaine, its metabolite trichloroacetic acid, which exists as the trichloroacetate (B1195264) anion at physiological pH, can be amenable to this method.
One application of anion-exchange chromatography in the analysis of related compounds involves the determination of chloral hydrate after its reaction with sodium hydroxide to form sodium formate. The resulting formate can then be analyzed by anion-exchange liquid chromatography with suppressed conductivity detection. This method has demonstrated detection limits as low as 0.2 µg/L. iarc.frnih.govresearchgate.net This highlights the potential of AEX-LC, coupled with appropriate derivatization strategies if needed, for the analysis of ionic species derived from chloral betaine metabolism.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for its high sensitivity and specificity in detecting and quantifying compounds in complex matrices. rsc.orgchromatographyonline.commedrxiv.org This method is particularly useful for the analysis of metabolites, which may be present at low concentrations.
Research on the metabolites of trichloroethylene, which include trichloroacetic acid and dichloroacetic acid, has successfully employed LC-MS/MS. For instance, a method utilizing hydrophilic interaction liquid chromatography coupled with ion exchange negative electrospray ionization tandem mass spectrometry was developed for the measurement of trichloroacetic acid and dichloroacetic acid. nih.gov This method, applied to mouse serum, demonstrated low limits of detection: 0.01 nmol/ml for dichloroacetic acid and 0.4 nmol/ml for trichloroacetic acid. nih.gov Extraction recovery rates for trichloroacetic acid in serum using this method ranged from 51.6% to 75.6% for relative recovery and 62.4% to 79.0% for absolute recovery. nih.gov
The sensitivity of LC-MS/MS is influenced by factors such as ionization efficiency and transmission efficiency within the mass spectrometer. chromatographyonline.com Optimization of LC method parameters and MS interface settings are crucial for enhancing signal-to-noise ratios and improving detection limits. chromatographyonline.com
The application of LC-MS/MS allows for the simultaneous determination of multiple metabolites, providing a comprehensive view of the metabolic profile. rsc.orgnih.gov
Spectroscopic and Other Advanced Detection Approaches
Spectroscopic methods and other advanced detection techniques offer alternative or complementary approaches for the analysis of chloral betaine and related compounds.
Spectrophotometric Methods for Drug Analysis
Spectrophotometry involves the measurement of the absorption or transmission of light by a substance. Spectrophotometric methods have been developed for the determination of chloral hydrate in drug products. iarc.frnih.goviarc.frnih.govinchem.org One such method is based on the reaction of chloral hydrate with quinaldine (B1664567) ethyl iodide, which produces a stable blue cyanine (B1664457) dye with an absorption maximum at approximately 605 nm. iarc.frnih.goviarc.frnih.govinchem.org The intensity of the color produced is proportional to the concentration of chloral hydrate, allowing for its quantitative determination.
Microwave-Induced Plasma Atomic Spectroscopic Detection for Elemental Profiling
Microwave-Induced Plasma Atomic Spectroscopic Detection (MIP-AES) coupled with gas chromatography (GC) is a technique that allows for element-specific detection and elemental profiling of separated compounds. This method is particularly useful for analyzing halogenated hydrocarbons due to its ability to detect elements like chlorine and bromine. iarc.frnih.govrsc.org
MIP-AES has been used to characterize halogenated compounds, including chloral, allowing for the estimation of empirical formulae based on the content of elements such as carbon, chlorine, and bromine. iarc.frnih.gov This technique can provide valuable information regarding the elemental composition of chloral betaine and its chlorinated metabolites after chromatographic separation. iarc.frnih.govrsc.org Atomic spectroscopic techniques in general are employed in the pharmaceutical industry for determining trace elements in various samples. researchgate.netnih.gov
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Chloral betaine | 16676 |
| Trichloroethanol | 8259 |
| Trichloroacetic acid | 6421 |
| Betaine | 247 |
Data Table: LC-MS/MS Detection Limits for Trichloroethylene Metabolites
| Metabolite | Limit of Detection (nmol/ml) | Matrix |
| Dichloroacetic acid | 0.01 | Mouse serum |
| Trichloroacetic acid | 0.4 | Mouse serum |
Data Table: Extraction Recovery of Trichloroethylene Metabolites in Mouse Serum (LC-MS/MS)
| Metabolite | Relative Recovery (%) | Absolute Recovery (%) |
| Trichloroacetic acid | 51.6 - 75.6 | 62.4 - 79.0 |
| Dichloroacetic acid | 64.4 - 80.7 | 51.0 - 100 |
Synthetic Chemistry and Derivatization Strategies
Chloral betaine, a chemical compound formed from chloral hydrate and betaine, is of interest in synthetic chemistry, particularly concerning cocrystal formation and the broader utility of its precursor, chloral hydrate, as a building block in various organic transformations.
Synthetic Routes for Chloral Betaine Cocrystal Formation
The formation of chloral betaine involves the interaction between chloral hydrate and betaine, leading to a cocrystalline structure. This process has been explored through different synthetic routes, with a focus on optimizing conditions for efficient cocrystal generation.
Reaction of Chloral Hydrate with Betaine: Process Optimization and Yield Enhancement
The synthesis of the chloral betaine cocrystal typically involves the reaction of chloral hydrate (2,2,2-trichloroethane-1,1-diol) with betaine (N,N,N-trimethylglycine). A process described in a patent involves reacting chloral or chloral hydrate with betaine or betaine hydrate in approximately molar proportions. google.com Mixing the reactants and carefully warming the mixture to approximately 60 °C initiates an exothermic reaction. google.com The reaction is completed by heating for a short period. google.com The resulting solid product can be crystallized from water or ethanol (B145695) to obtain the new compound in high yield. google.com
An alternative method involves neutralizing a solution of betaine hydrochloride in a minimal amount of water with an alkali or alkaline earth hydroxide or carbonate (such as sodium carbonate, sodium hydroxide, potassium hydroxide, potassium carbonate, or calcium hydroxide). google.com This neutralized solution is then treated with a molar equivalent of chloral or chloral hydrate. google.com Warming the mixture for a short time completes the reaction, and the product is isolated by cooling. google.com
Research has shown that the chloral hydrate-betaine cocrystal (CHOBTN) can be obtained by slow cooling from water. researchgate.net This cocrystal exhibits higher thermal stability compared to the polymorphs of chloral hydrate. researchgate.netnih.gov The structure of chloral betaine is sustained by a charge-assisted diol-carboxylate supramolecular heterosynthon and further Cl···O interactions, forming a tetramer. researchgate.netnih.govresearchgate.net
Strategies for Scalable Cocrystallization in Pharmaceutical Sciences
Scalable cocrystallization strategies are crucial for the industrial production of pharmaceutical cocrystals, including compounds like chloral betaine if intended for such applications. Solution cocrystallization techniques are considered promising for scale-up as they can utilize conventional crystallization equipment. mdpi.comacs.org These techniques offer advantages in controlling crystal properties such as purity, size distribution, morphology, and polymorphic form. mdpi.comresearchgate.net
Various solution-based methods are employed for preparing cocrystals on a larger scale. Cooling crystallization, where supersaturation is achieved by reducing the temperature of the solution containing the cocrystal components, is widely used in the pharmaceutical industry for numerous organic molecules. mdpi.com This method requires understanding the phase diagram of the components at different temperatures for effective process design. mdpi.com
Other scalable solution cocrystallization techniques include antisolvent crystallization and slurry cocrystallization. mdpi.com Evaporative cocrystallization, while useful for generating single crystals for structural studies, can be slow and may be more difficult to operate and control at larger scales compared to other routes. acs.org Techniques like spray drying and hot-melt extrusion are also explored for scalable cocrystal production, with hot-melt extrusion being a solvent-free method. researchgate.netfrontiersin.org Optimizing process parameters such as temperature and screw speed in hot-melt extrusion can lead to high conversion of constituents into the cocrystal product. frontiersin.org
The design of scalable cocrystallization processes involves considering factors such as solvent selection, the stoichiometric ratio of components, solubility, temperature, and mixing conditions. acs.orgsaspublishers.com The goal is to achieve consistent crystal attributes suitable for pharmaceutical manufacturing. mdpi.comresearchgate.net
Chloral Hydrate as a Building Block in Organic Synthesis
Chloral hydrate serves as a versatile precursor and reagent in various organic synthesis reactions, extending its utility beyond the formation of cocrystals like chloral betaine. wikipedia.orgsigmaaldrich.compharmaguideline.com
Synthesis of Isatin (B1672199) and its Derivatives
Chloral hydrate is a key starting material for the synthesis of isatin (C8H5NO2), a valuable building block in organic chemistry. wikipedia.orgwikipedia.orgchemicalbook.com The most common method for isatin synthesis utilizing chloral hydrate is the Sandmeyer process. wikipedia.orgchemicalbook.comnih.govsynarchive.com This two-step procedure involves the condensation of chloral hydrate with a primary arylamine (such as aniline) and hydroxylamine (B1172632) hydrochloride in an aqueous medium containing sodium sulfate. wikipedia.orgchemicalbook.comnih.govsynarchive.comsciencemadness.org This reaction yields an α-isonitrosoacetanilide intermediate. wikipedia.orgnih.govsynarchive.comsciencemadness.org The isolated intermediate is then subjected to electrophilic cyclization in the presence of a strong acid, typically concentrated sulfuric acid, to furnish isatin. wikipedia.orgchemicalbook.comnih.govsynarchive.comsciencemadness.org The Sandmeyer synthesis is considered a straightforward method for preparing isatin and its derivatives, often achieving yields of over 75%. wikipedia.org
While the Sandmeyer process is widely used, challenges can arise with certain substituted anilines, potentially leading to lower yields of the intermediate. nih.gov Modifications using co-solvents or microwave heating have been explored to address these limitations. nih.gov
Asymmetric Synthesis of Beta-Trichloromethyl-Beta-Hydroxy Ketones via Chiral Imines
Chloral or its hydrate can participate in carbon-carbon bond-forming reactions with chiral imines to synthesize β-trichloromethyl-β-hydroxy ketones with high enantioselectivity. sigmaaldrich.comacs.orgsigmaaldrich.comresearchgate.net This reaction proceeds in the absence of additional catalysts or additives. acs.org The process involves the reaction of chloral or chloral hydrate with various optically active imines, followed by hydrolysis, to produce the desired β-trichloromethyl-β-hydroxy ketones in good yields and with high enantiomeric excesses (ee). acs.orgresearchgate.net Simple recrystallization can further enhance the ee values of the products. acs.org
This asymmetric synthesis is significant because the resulting β-trichloromethyl-β-hydroxy ketones are important chiral building blocks for the synthesis of enantiopure molecules, including pharmaceuticals like enalapril. acs.org Studies have demonstrated the effectiveness of this method with different chiral imines derived from aromatic methyl ketones. acs.org Chloral hydrate has also been used in asymmetric cross-aldol reactions with aldehyde pronucleophiles catalyzed by specific organocatalysts, yielding γ-trichloro-β-hydroxy aldehydes with excellent enantioselectivities. researchgate.netresearchgate.net
Applications in Deprotection Reactions of Various Functional Groups
Chloral hydrate is also employed as a reagent for the deprotection of various functional groups in organic synthesis. wikipedia.orgsigmaaldrich.com It can facilitate the deprotection of acetals, dithioacetals, and tetrahydropyranyl ethers in organic solvents. wikipedia.orgsigmaaldrich.com This application leverages chloral hydrate's ability to act as a water carrier or to participate in reactions that cleave these protecting groups. sigmaaldrich.comresearchgate.net The deprotection of dithianes, for instance, can be promoted by chloral hydrate in solvents like hexane. researchgate.net The use of chloral hydrate in deprotection reactions can offer a mild and efficient method for regenerating the original functional group.
Chloral hydrate has also been identified as a potential contaminant in reagents like dichloroacetic acid used in oligonucleotide synthesis, where it can react with the 5'-hydroxy group of nucleosides, leading to undesired adducts. google.com This highlights its reactivity with hydroxyl groups in certain synthetic contexts. google.com
Synthetic Chemistry and Derivatization Strategies
Exploration of Novel Derivatives and Structure-Activity Relationships (SAR)
The exploration of novel derivatives of chloral (B1216628) betaine (B1666868) and related chloral compounds focuses on understanding how structural modifications influence their biological activity, specifically their potential as anticonvulsants. This involves both the design and synthesis of new chemical entities and the use of computational methods to predict and analyze their properties.
Design and Synthesis of Potential Anticonvulsant Analogues
The design and synthesis of potential anticonvulsant analogues derived from chloral hydrate (B1144303), a component of chloral betaine, have been a subject of research. One approach involves the condensation of chloral hydrate with various compounds to create new structures with altered pharmacological profiles. For instance, chloral hydrate has been used as a starting material in the synthesis of isatin (B1672199) derivatives, some of which have shown anticonvulsant activity. The synthesis of isatins can involve the reaction of substituted aniline (B41778) derivatives with chloral hydrate and hydroxylamine (B1172632) hydrochloride, followed by cyclization in the presence of sulfuric acid. scholaris.cascienceopen.comrsc.orgwikipedia.org
Another strategy involves the condensation of chloral hydrate with carboxamides to produce chloral carboxamides, which have been investigated for their predicted anticonvulsant activity. researchgate.net Additionally, novel potential anticonvulsants based on the condensation of chloral hydrate with other established anticonvulsant drugs, such as carbamazepine (B1668303), have been synthesized. researchgate.net This synthesis can involve reacting carbamazepine with chloral hydrate, followed by further modifications, such as replacing a hydroxyl group with an amino group. researchgate.net
Research has also explored the synthesis and anticonvulsant activity of other chloral derivatives, such as N-(2,2,2-trichloro-1-hydroxyethyl)alkylcarboxamides. researchgate.net Studies have indicated that the structural features of these derivatives, such as the alkyl chain length and the presence of halogen atoms, can influence their predicted anticonvulsant activity. researchgate.net
The synthetic routes employed for these analogues often involve condensation reactions and subsequent functional group modifications to introduce chemical diversity and explore the structure-activity relationships.
Computational Studies and In Silico Profiling for New Chemical Entities
Computational studies and in silico profiling play a crucial role in the discovery and evaluation of new chemical entities with potential anticonvulsant activity, including derivatives of chloral betaine components like chloral hydrate. These methods allow for the prediction of various properties, including potential biological activity and pharmacokinetic profiles, before extensive experimental work is undertaken.
Computer programs such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the anticonvulsant activity of chloral carboxamides. researchgate.net These studies analyze the chemical structures of the compounds to estimate the probability of exhibiting specific biological effects. researchgate.net
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another important computational tool used to assess the potential of synthesized or designed compounds. rsc.orgresearchgate.netacs.org For example, in silico ADME profiling has been performed on potential anticonvulsants based on chloral hydrate and carbamazepine to predict properties such as bioavailability, solubility, and the ability to cross the blood-brain barrier. researchgate.net These predictions help in selecting promising candidates for further in vivo evaluation. researchgate.net
Molecular docking studies are also employed to understand the potential interactions of these compounds with biological targets, such as receptors involved in seizure activity, like the GABAA receptor. innovareacademics.inresearchgate.netnih.govgoogle.com By simulating the binding of the derivatives to these targets, researchers can gain insights into their potential mechanism of action and identify key structural features that contribute to binding affinity. innovareacademics.inresearchgate.netnih.govgoogle.com
These computational approaches, combined with synthetic efforts, facilitate the identification and optimization of novel chloral-based compounds with enhanced anticonvulsant properties and favorable pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying betaine in plant or biological matrices?
- Answer : Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is widely used for betaine quantification due to its sensitivity for polar compounds. Key parameters to optimize include collision energy (CoE), fragmentor voltage (FV), and source temperature using experimental design (e.g., Central Composite Design) to enhance signal-to-noise ratios. Transition ions such as m/z 118.1 → 58.1 Da in MRM mode are standard for betaine detection . Accelerated Solvent Extraction (ASE) coupled with Solid-Phase Extraction (SPE) improves recovery rates from complex matrices like Beta vulgaris .
Q. What are the primary physiological roles of betaine in mammalian systems?
- Answer : Betaine functions as (1) an osmolyte, protecting cells against osmotic stress (e.g., heat, salinity), and (2) a methyl donor in transmethylation reactions, critical for synthesizing creatine, carnitine, and regulating homocysteine metabolism. These roles are validated in hepatic and renal tissues, with implications for mitigating hyperhomocysteinemia and fatty liver disease .
Q. What experimental models are suitable for studying betaine’s osmoprotective effects?
- Answer : In vitro models (e.g., intestinal epithelial cells under hypertonic stress) and in vivo livestock studies (e.g., poultry exposed to heat stress) are common. Parameters like water retention, ion transport, and stress-related biomarkers (e.g., TNF-α, IL-6) should be monitored .
Advanced Research Questions
Q. How can contradictory findings on betaine’s dual modulation of GABA transport be reconciled mechanistically?
- Answer : Betaine exhibits concentration-dependent biphasic effects on GABA uptake via the SLC6A1 transporter (GAT1). At low concentrations (0.001–0.3 mM), betaine competitively inhibits GABA transport, while higher concentrations (>1 mM) enhance uptake, likely due to allosteric modulation. Kinetic assays with varying GABA/betaine ratios and logistic regression modeling are critical to dissect these interactions .
Q. What experimental design considerations are essential for resolving contradictions in betaine’s impact on lipid metabolism vs. athletic performance?
- Answer :
- Lipid Metabolism : Use hepatocyte models (e.g., HepG2 cells) with fatty acid overload to assess betaine’s role in mitochondrial biogenesis (via PGC-1α) and lipid oxidation (PPAR-α pathways). RNA-seq can identify methylation-related gene networks .
- Performance Studies : Longitudinal trials (>6 weeks) with controlled training variables (volume, intensity) are needed to evaluate betaine’s ergogenic potential. Confounding factors like baseline choline intake must be standardized .
Q. How can betaine’s counteracting effects with urea in protein stabilization be modeled in vitro?
- Answer : Dielectric spectroscopy and molecular dynamics (MD) simulations reveal synergistic betaine-urea interactions. Experimental protocols should include:
- Dielectric Constant Analysis : Compare hypothetical vs. experimental spectra to quantify molecular interactions.
- Peptide Stability Assays : Monitor β-sheet/α-helix transitions under denaturing conditions (e.g., urea gradients) with/without betaine .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in betaine’s dose-response outcomes across studies?
- Answer :
- Dose Stratification : Segment data into low (osmolyte-focused) vs. high (methylation-focused) dose ranges.
- Kinetic Modeling : Use Michaelis-Menten or Hill equations to differentiate saturable vs. linear responses.
- Meta-Analysis : Pool datasets from published trials (e.g., homocysteine reduction, muscle mass changes) to identify population-specific thresholds .
Q. What statistical approaches are recommended for optimizing betaine extraction protocols?
- Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) is ideal for multi-parameter optimization (e.g., solvent pH, temperature, extraction time). ANOVA and lack-of-fit tests validate model robustness .
Tables for Key Parameters
| Analytical Parameter | Optimal Range | Evidence |
|---|---|---|
| HILIC Column Temperature | 25–30°C | |
| Collision Energy (CoE) | 10–15 eV | |
| Betaine Extraction Yield | 85–95% (ASE-SPE) |
| Physiological Effect | Observed Dose Range | Model |
|---|---|---|
| Osmoprotection | 0.5–2% dietary (poultry) | |
| Homocysteine Reduction | 1.5–6 g/day (human) | |
| Mitochondrial Biogenesis | 10–20 mM (HepG2 cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
